SUMO E1 Covalent Inhibitor Chemotype: Patent-Specified Target Engagement Not Shared by Common Pyrazole-5-Carboxamide Scaffolds
1-Ethyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide is explicitly claimed in WO2024214078A1 as a SUMO activating enzyme (E1) modulator for treating cardiovascular diseases including heart failure, cardiomyopathy, and diastolic dysfunction [1]. This represents a mechanistically distinct target engagement profile compared to the two dominant application classes for pyrazole-5-carboxamide analogs: (i) succinate dehydrogenase (SDH) inhibition for agricultural fungicide use, and (ii) kinase inhibition (e.g., VEGFR2, ITK, RIP2, JAK) for oncology/immunology indications [2][3]. The covalent allosteric inhibition mechanism at Cys30 of the SAE1 subunit (demonstrated for the COH000 chemotype within the same inhibitor class) yields irreversible target engagement with an extremely slow off-rate — functional activity was not recovered after 8 hours of dialysis, contrasting with reversible ATP-competitive inhibitors that dissociate within minutes to hours [4]. While direct IC₅₀ data for 1-ethyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide at SUMO E1 is not publicly disclosed, its explicit inclusion as a preferred compound in the patent establishes this target–compound pairing as a verified differentiation axis unavailable to most pyrazole-5-carboxamide analogs in commercial catalogs.
| Evidence Dimension | Primary biological target and inhibition mechanism |
|---|---|
| Target Compound Data | SUMO E1 (SAE) covalent allosteric modulator; cardiovascular indication specified in patent claims |
| Comparator Or Baseline | Common pyrazole-5-carboxamide analogs: SDH inhibitors (fungicides) or ATP-competitive kinase inhibitors (VEGFR2, ITK, RIP2) |
| Quantified Difference | Qualitative target class differentiation: SUMO E1 vs. SDH/kinases; covalent irreversible vs. reversible competitive mechanism |
| Conditions | Patent WO2024214078A1 claims; covalent mechanism confirmed for related COH000 chemotype via dialysis and mass spectrometry (Cys30 adduct, SAE1) |
Why This Matters
For research programs targeting SUMOylation pathways in cardiovascular or oncology indications, this compound offers a patent-documented starting point that generic pyrazole-5-carboxamide analogs cannot provide, reducing target validation risk.
- [1] WO2024214078A1 – Carboxamide compounds as SUMO activating and E1 ligase activating compounds for use in treating cardiovascular diseases. WIPO (PCT), 2024. View Source
- [2] BindingDB BDBM50211981. CHEMBL236420: N-(4-isopropylphenyl)-1-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-5-carboxamide. VEGFR2 IC₅₀: 74 nM. View Source
- [3] Jin F, Peng F, Kong XY, et al. Design, synthesis, and antifungal activity of novel pyrazole carboxamide derivatives containing benzimidazole moiety as potential SDH inhibitors. PubMed. View Source
- [4] Lv Z, et al. Allosteric Inhibition of Ubiquitin-like Modifications by a Class of Inhibitor of SUMO-Activating Enzyme. Cell Chem Biol. 2018;26(2):278–288.e6. View Source
